Erythromycin A OC
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Overview
Description
Erythromycin belongs to the family of medicines called antibiotics. It is used on the skin to help control acne and may be used alone or with one or more other medicines that are applied to the skin or taken by mouth for acne .
Synthesis Analysis
The Woodwardian Synthesis of Erythromycin A was a significant development in the synthesis of this compound . The synthesis was performed by Robert B. Woodward in 1981 and involved 50 steps . A key insight of Woodward was identifying the similarity between the C3 to C8- and the C9 to C13-fragments and using dithia-decaline A as a common precursor .Molecular Structure Analysis
The molecular structure of Erythromycin A OC is complex, with numerous structural variations. Erythromycin A is the primary constituent while Erythromycin E and F are its metabolites .Chemical Reactions Analysis
Erythromycin is a macrolide compound with a broad antimicrobial spectrum. It became popular immediately after its discovery in 1952, due to its therapeutic effect against pathogens resistant to other drugs .Physical and Chemical Properties Analysis
Erythromycin exhibits several drawbacks, raising serious clinical challenges. Among them, the very low solubility in water and instability under acidic conditions cause a limited efficacy and bioavailability .Mechanism of Action
Safety and Hazards
Future Directions
Erythromycin is currently being used to treat a large number of bacterial infections affecting the skin, respiratory tract, intestines, bones, and other systems. Despite its major advantage, higher doses promote drug resistance and undesirable effects. Therefore, efforts are being made to encapsulate Erythromycin in formulations of various chemical compositions, sizes, and morphologies to overcome these disadvantages .
Properties
IUPAC Name |
(12Z)-8-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-12-hydroxyimino-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,16-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H66N2O14/c1-14-25-38(10)32(53-35(44)54-38)20(4)27(39-46)18(2)16-36(8,45)31(52-34-28(41)24(40(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-37(9,47-13)30(42)23(7)49-26/h18-26,28-32,34,41-42,45-46H,14-17H2,1-13H3/b39-27- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCGTLWKKGKPPE-NOACJBATSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C2(C(C(/C(=N\O)/C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H66N2O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118740-63-9 |
Source
|
Record name | Erythromycin A oxime 11,12-carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118740639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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